Methyl 2-(cyclopropylmethoxy)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(cyclopropylmethoxy)benzoate is an organic compound with the molecular formula C12H14O3 It is an ester derivative of benzoic acid, where the hydrogen atom of the carboxyl group is replaced by a methyl group, and the hydrogen atom of the hydroxyl group is replaced by a cyclopropylmethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(cyclopropylmethoxy)benzoate typically involves the esterification of 2-hydroxybenzoic acid (salicylic acid) with cyclopropylmethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-(cyclopropylmethoxy)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to the formation of nitro, halogen, or alkyl derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like nitric acid (HNO3) for nitration, halogens (Cl2, Br2) for halogenation, and alkyl halides for alkylation are commonly employed.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Nitro, halogen, or alkyl derivatives of the original compound.
Scientific Research Applications
Methyl 2-(cyclopropylmethoxy)benzoate has a wide range of applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of fragrances, flavorings, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Methyl 2-(cyclopropylmethoxy)benzoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active benzoic acid derivative, which can then interact with various enzymes and receptors in biological systems. The cyclopropylmethoxy group may also contribute to the compound’s overall biological activity by enhancing its binding affinity to target molecules.
Comparison with Similar Compounds
Methyl 2-(cyclopropylmethoxy)benzoate can be compared with other similar compounds such as:
Methyl benzoate: A simpler ester of benzoic acid with a methyl group.
Ethyl benzoate: An ester of benzoic acid with an ethyl group.
Propyl benzoate: An ester of benzoic acid with a propyl group.
Uniqueness: The presence of the cyclopropylmethoxy group in this compound makes it unique compared to other benzoate esters. This group can impart different chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
25755-06-0 |
---|---|
Molecular Formula |
C12H14O3 |
Molecular Weight |
206.24 g/mol |
IUPAC Name |
methyl 2-(cyclopropylmethoxy)benzoate |
InChI |
InChI=1S/C12H14O3/c1-14-12(13)10-4-2-3-5-11(10)15-8-9-6-7-9/h2-5,9H,6-8H2,1H3 |
InChI Key |
NWAJIZXDHCRFDA-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC=C1OCC2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.